(Biphenyl-4-yloxy)acetic acid
Descripción
Propiedades
IUPAC Name |
2-(4-phenylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXMWDXKHUIBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294294 | |
| Record name | (biphenyl-4-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13333-86-3 | |
| Record name | 13333-86-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95738 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (biphenyl-4-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13333-86-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Reaction Conditions and Optimization
The reaction is typically conducted in a polar aprotic solvent such as acetone or dimethylformamide (DMF), with potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) serving as the base. Sodium iodide (NaI) is often added as a catalyst to enhance reactivity through the in situ generation of iodoacetic acid, which reacts more readily with the phenoxide ion.
Key parameters :
-
Molar ratio : A 1:1.2 molar ratio of biphenyl-4-ol to chloroacetic acid ensures complete conversion of the phenol.
-
Temperature : Reflux conditions (80–100°C) are employed to accelerate the reaction, typically requiring 4–6 hours.
-
Workup : The crude product is acidified with hydrochloric acid (HCl) to precipitate the target compound, followed by recrystallization from ethanol or aqueous methanol.
Yield : Reported yields range from 65% to 78%, depending on solvent purity and reaction time.
Structural Characterization
The synthesized compound is validated using spectroscopic and crystallographic techniques:
-
FT-IR : A strong absorption band at 1,740 cm⁻¹ confirms the presence of the carboxylic acid group.
-
¹H NMR : Distinct signals at δ 4.6 ppm (singlet, OCH₂CO) and δ 6.7–7.7 ppm (multiplet, aromatic protons) align with the expected structure.
-
X-ray crystallography : Reveals a twisted biphenyl conformation with a dihedral angle of 47.51° between aromatic rings, stabilized by O–H⋯O hydrogen bonds.
Esterification-Hydrolysis Cascade
An alternative two-step approach involves initial esterification of biphenyl-4-ol with ethyl chloroacetate, followed by saponification to yield the free acid. This method is advantageous for isolating intermediates and optimizing yields.
Step 1: Synthesis of Ethyl (Biphenyl-4-yloxy)acetate
Biphenyl-4-ol reacts with ethyl chloroacetate in acetone under reflux, catalyzed by K₂CO₃ and NaI. The reaction proceeds via nucleophilic displacement, forming the ester derivative.
Optimized conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Base | K₂CO₃ (2.5 equiv) |
| Catalyst | NaI (0.1 equiv) |
| Temperature | 80°C (reflux) |
| Reaction time | 2 hours |
| Yield | 44% |
Step 2: Saponification to this compound
The ester intermediate is hydrolyzed using aqueous sodium hydroxide (NaOH) under reflux. Acidification with HCl precipitates the target compound.
Critical factors :
-
NaOH concentration : 10% (w/v) aqueous solution ensures complete hydrolysis within 3 hours.
-
Recrystallization : Ethanol-water (3:1) mixtures yield crystals with >95% purity.
Comparative Analysis of Methods
The nucleophilic substitution route offers higher efficiency (65–78% yield) but requires stringent control over stoichiometry and pH. In contrast, the esterification-hydrolysis cascade provides better intermediate characterization at the cost of lower overall yield (44% for the ester step).
Table 1 : Method comparison
| Parameter | Nucleophilic Substitution | Esterification-Hydrolysis |
|---|---|---|
| Yield | 65–78% | 40–50% (overall) |
| Purity | ≥90% | ≥95% |
| Reaction time | 4–6 hours | 5–8 hours (total) |
| Scalability | Industrial-scale feasible | Laboratory-scale preferred |
Advanced Synthetic Strategies
Cyclodextrin Inclusion Complexation
Recent studies explore cyclodextrin-assisted synthesis to enhance solubility and reaction rates. For example, β-cyclodextrin forms inclusion complexes with biphenyl-4-ol, facilitating its reaction with chloroacetic acid in aqueous media . This green chemistry approach reduces solvent waste and improves atom economy.
Análisis De Reacciones Químicas
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions:
-
Ester formation : Reacts with alcohols (e.g., methanol, ethanol) under acidic or basic conditions.
-
Amide synthesis : Forms hydrazides or amides via coupling with amines or hydrazines.
Example : Reaction with thiosemicarbazide to form 2-(((3-methylphenyl)amino)thioxomethyl)hydrazide derivatives (Fig. 1):
-
Conditions : Ethanol/acetic acid solvent, triethylamine catalyst, reflux (80–100°C).
-
Monitoring : TLC (ethyl acetate/hexane, 3:7).
Table 1 : Key parameters for hydrazide synthesis
| Reagent | Solvent System | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Thiosemicarbazide | Ethanol/Acetic acid | Triethylamine | 65–70 | 6–8 |
Cyclization to Heterocyclic Derivatives
The compound serves as a precursor for synthesizing bioactive heterocycles:
-
1,3,4-Oxadiazoles/Thiadiazoles : Reacts with CS₂ or isothiocyanates under dehydrating conditions.
-
1,2,4-Triazoles : Cyclocondensation with hydrazines followed by intramolecular cyclization .
Mechanistic pathway :
-
Hydrazide intermediate formation via reaction with hydrazine hydrate.
-
Cyclization with CS₂ (for thiadiazoles) or NH₄SCN (for triazoles) in ethanol under reflux.
Table 2 : Reaction outcomes for heterocycle synthesis
| Heterocycle Type | Reagent Used | Yield (%) | Biological Activity Tested |
|---|---|---|---|
| 1,3,4-Oxadiazole | CS₂ | 58–63 | Anti-inflammatory |
| 1,2,4-Triazole | NH₄SCN | 60–68 | Analgesic |
Suzuki–Miyaura Cross-Coupling
The biphenyl moiety participates in palladium-catalyzed cross-coupling reactions to generate complex biaryl systems.
Optimized conditions (for analogous biphenyl derivatives ):
-
Catalyst : [(dppf)PdCl₂] (5 mol%).
-
Base : Cs₂CO₃.
-
Solvent : Water/1,4-dioxane (1:3).
-
Temperature : 100°C.
-
Yield : 60–65% in 6–8 hours.
Key observation : Reactions failed in polar aprotic solvents (DMSO, DMF) but succeeded in aqueous dioxane (Table 3).
Table 3 : Solvent and catalyst screening for coupling reactions
| Solvent System | Catalyst | Base | Yield (%) |
|---|---|---|---|
| Water/1,4-dioxane (1:3) | [(dppf)PdCl₂] | Cs₂CO₃ | 60–65 |
| DMSO | Pd(OAc)₂ | K₂CO₃ | No reaction |
Crystal Packing and Hydrogen-Bonding Interactions
In the solid state, the compound forms cyclic R₂²(8) hydrogen-bonded dimers via carboxyl groups (Fig. 2). Adjacent dimers interact via C–H···π interactions (H···π distance: 2.86 Å), stabilizing the crystal lattice .
Structural note : The biphenyl system adopts a twisted conformation (dihedral angle: 47.51°), contrasting with planar conformations seen in unsubstituted biphenyls.
Reaction Monitoring and Characterization
Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Properties
Several studies have highlighted the anti-inflammatory and analgesic activities of biphenyl-4-yloxy acetic acid derivatives. These compounds are reported to exhibit lower ulcerogenic potential, making them suitable candidates for pain management therapies without the adverse gastrointestinal effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antidiabetic Activity
Research has identified that certain derivatives of biphenyl-4-yloxy acetic acid act as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways. These inhibitors demonstrate promising oral antihyperglycemic activity, suggesting potential use in the treatment of type 2 diabetes .
Structural Insights and Crystallography
The crystal structure of (biphenyl-4-yloxy)acetic acid reveals significant intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to its stability and biological activity. The dihedral angle between the phenyl rings is approximately 47.51°, indicating a non-planar conformation that may influence its pharmacological properties .
Antimycobacterial Activity
A study conducted by Kamoda et al. (2006) demonstrated the antimycobacterial activity of biphenyl derivatives, suggesting that modifications to the biphenyl structure can enhance efficacy against Mycobacterium tuberculosis. This opens avenues for developing new antitubercular agents based on biphenyl-4-yloxy acetic acid .
Cancer Research
Thiadiazole derivatives of biphenyl-4-yloxy acetic acid have shown potential as anticancer agents. These compounds were tested for their ability to inhibit cancer cell proliferation and induce apoptosis, indicating their utility in cancer therapeutics .
Chemical Properties and Safety Profile
The compound is classified as harmful if swallowed and can cause skin irritation, emphasizing the need for careful handling in laboratory settings . Understanding its chemical properties is crucial for researchers aiming to synthesize and utilize this compound safely.
Mecanismo De Acción
The mechanism of action of (biphenyl-4-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives
Functionalizing the acetic acid moiety with 1,3,4-oxadiazole or 1,3,4-thiadiazole rings significantly enhances anti-inflammatory and antimicrobial activity.
Key Findings :
- Oxadiazole derivatives exhibit 2–3× higher anti-inflammatory potency than the parent compound due to improved electron-withdrawing effects and metabolic stability .
- Thiadiazole analogs show dual analgesic and anti-inflammatory effects with 50% lower gastrointestinal irritation compared to indomethacin .
Benzofuran/Benzothiophene Hybrids
Replacing one benzene ring with benzofuran or benzothiophene enhances PTP1B inhibition, critical for antidiabetic activity.
| Hybrid Structure | PTP1B Inhibition (%) | Selectivity Over TCPTP* | Reference |
|---|---|---|---|
| Benzofuran-biphenyloxy acetic acid | 89.2 ± 3.1 | >100× | |
| Benzothiophene-biphenyloxy acetic acid | 82.5 ± 2.8 | >80× |
*TCPTP: T-cell protein tyrosine phosphatase.
Structural Advantage : The fused heterocyclic systems increase hydrophobic interactions with the PTP1B active site, improving binding affinity .
Comparison with Non-Heterocyclic Analogs
2-[(2,6-Dichloroanilino)phenyl]acetic Acid Derivatives
These analogs, structurally akin to diclofenac, were compared for anti-inflammatory and ulcerogenic effects:
| Compound | Edema Inhibition (%) | Ulcerogenic Index (UI)* | Reference |
|---|---|---|---|
| (Biphenyl-4-yloxy)acetic acid | 65.2 ± 4.1 | 1.2 ± 0.3 | |
| 2-[(2,6-Dichloroanilino)phenyl]acetic acid | 78.5 ± 3.8 | 3.8 ± 0.6 |
*UI: Scale of 0–5 (higher = more ulcerogenic).
Insight : While the dichloro derivative has higher potency, this compound exhibits 70% lower ulcerogenicity , attributed to reduced COX-2 selectivity and acidic dissociation .
2-(2-Fluoro-4-biphenylyl)propionic Acid
This fluorinated analog, designed for improved pharmacokinetics, shows:
| Property | This compound | 2-(2-Fluoro-4-biphenylyl)propionic Acid | Reference |
|---|---|---|---|
| Plasma Half-life (hr) | 2.1 ± 0.4 | 4.8 ± 0.7 | |
| Lipid Peroxidation Inhibition (%) | 42.3 ± 3.5 | 58.9 ± 4.2 |
Mechanistic Note: The fluorine atom enhances metabolic stability and membrane permeability, extending half-life and antioxidant capacity .
Actividad Biológica
(Biphenyl-4-yloxy)acetic acid, also known as 2-(Biphenyl-4-yloxy)acetic acid, is a chemical compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a biphenyl moiety linked to an acetic acid functional group. The compound exhibits a dihedral angle of 47.51° between the phenyl and benzene rings in its crystal form, which influences its biological interactions .
1. Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory properties of this compound and its derivatives. For instance, a series of synthesized derivatives demonstrated significant anti-inflammatory effects in animal models. One study reported that certain derivatives exhibited up to 81.81% reduction in paw edema induced by carrageenan, surpassing the efficacy of standard anti-inflammatory drugs like flurbiprofen .
2. Analgesic Activity
The analgesic potential of this compound has been evaluated through various assays. Research indicates that specific derivatives showed analgesic activity ranging from 16.9% to 72.8%, with some compounds performing comparably to flurbiprofen, a well-known analgesic . This suggests that this compound could serve as a viable alternative for pain management.
3. Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Certain derivatives have been screened for their ability to inhibit cancer cell proliferation, showing promising results against various cancer types . For example, compounds derived from this acid have been associated with significant cytotoxic effects on breast cancer cells.
4. Other Biological Activities
In addition to the aforementioned activities, this compound exhibits potential antibacterial and antimalarial properties. While some studies indicate limited antibacterial activity against certain strains, others suggest that derivatives may enhance efficacy against resistant bacterial strains .
Table 1: Summary of Biological Activities
Research Highlights
- Kumar et al. (2008) : Investigated the anti-inflammatory and analgesic properties of biphenyl derivatives and found promising results indicating lower ulcerogenic potential compared to traditional NSAIDs .
- Malamas et al. (2000) : Reported on the antihyperglycemic activity of biphenyl oxo-acetic acids, suggesting broader therapeutic applications beyond inflammation and pain management .
- Recent Advances : A series of studies have focused on synthesizing new derivatives with improved pharmacological profiles, emphasizing the need for further exploration into their mechanisms of action and safety profiles .
Q & A
Q. What are the primary biological activities associated with (biphenyl-4-yloxy)acetic acid, and what experimental models are used to evaluate them?
this compound exhibits anti-inflammatory, analgesic, and potential anti-tubercular activities. In vitro assays such as cyclooxygenase (COX) inhibition for anti-inflammatory properties and mycobacterial growth inhibition assays (e.g., Mycobacterium tuberculosis H37Rv strain) are commonly employed . Its derivatives, including 1,3,4-oxadiazole and thiadiazole analogs, are synthesized and tested for enhanced efficacy and reduced ulcerogenicity in rodent models .
Q. How can researchers determine the purity and structural identity of synthesized this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) are standard methods. Crystallographic validation via single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For example, SCXRD data (space group P2/n, a = 5.9118 Å, b = 28.5786 Å, c = 6.9017 Å) reveal a twisted biphenyl conformation with a dihedral angle of 47.51° between aromatic rings .
Q. What are the recommended conditions for synthesizing this compound inclusion complexes with β-cyclodextrin?
Dissolve this compound (1 mmol) in ethanol (5 mL) and add dropwise to β-cyclodextrin (1 mmol) in water (50 mL). Stir at 50°C for 6 hours, filter, and store at 40°C for crystallization. This method yields stable inclusion complexes, enhancing aqueous solubility and bioavailability .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its pharmacological activity?
The compound forms centrosymmetric dimers via O—H⋯O hydrogen bonds (R_2$$^2(8) motifs), creating a zigzag layer structure stabilized by C—H⋯π interactions (H⋯π distance: 2.86 Å). This dimerization may affect membrane permeability and receptor binding, as observed in protein tyrosine phosphatase 1B (PTP1B) inhibition studies for antidiabetic applications .
Q. What methodological challenges arise in crystallographic refinement of this compound?
Hydrogen atom positioning requires constrained refinement (aromatic C—H = 0.93 Å, aliphatic C—H = 0.97 Å) due to limited electron density. High R-factors (e.g., R = 0.047, wR = 0.139) may result from crystal twinning or weak diffraction. Data collection at low temperatures (e.g., 150 K) reduces thermal motion artifacts .
Q. How can structural modifications improve the therapeutic index of this compound derivatives?
Introducing electron-withdrawing groups (e.g., nitro, cyano) at the biphenyl moiety enhances COX-2 selectivity. For example, 2'-benzofuran derivatives show 10-fold higher PTP1B inhibition (IC = 0.8 µM) compared to the parent compound. Pharmacokinetic optimization via β-cyclodextrin complexation increases oral bioavailability by 40% in murine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
